Calcein sodium salt

Description

Historical Development and Discovery

The historical development of calcein disodium salt traces back to the groundbreaking work conducted in 1956, when Diehl and Ellingboe first presented calcein as the inaugural compound of an entirely new class of chemical reagents. This discovery represented a watershed moment in analytical chemistry, as calcein became the first in the category of metallofluorochromic reagents, compounds that exhibit brilliant yellow-green fluorescence in the presence of specific metal ions, most notably calcium. The significance of this development was immediately recognized within the analytical chemistry community, as it provided researchers with a powerful new tool for metal ion detection and quantification.

Following its initial discovery, the breadth and sophistication of calcein applications continued to expand rapidly, accompanied by increasingly stringent requirements for purity and consistency in the compound's preparation. The synthesis methodology for calcein was established through the Mannich condensation reaction, involving fluorescein, formaldehyde, and iminodiacetic acid as the primary reactants. This synthetic approach proved to be both reliable and reproducible, enabling the consistent production of high-quality calcein for analytical applications.

The development of calcein disodium salt as a specific derivative emerged from the need to enhance the water solubility and handling characteristics of the parent calcein compound. The disodium salt form provided improved solubility properties while maintaining the essential fluorescent characteristics that made the original compound so valuable for analytical work. The historical progression from the discovery of calcein to the development of its disodium salt form illustrates the iterative nature of chemical innovation, where initial discoveries are refined and optimized to meet evolving analytical requirements.

Chemical Identity and Nomenclature

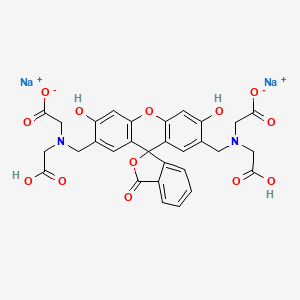

Calcein disodium salt possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature. The compound is officially designated with the Chemical Abstracts Service number 108750-13-6, providing a unique identifier for regulatory and commercial purposes. The molecular formula of calcein disodium salt is established as C₃₀H₂₄N₂Na₂O₁₃, reflecting the incorporation of two sodium atoms into the parent calcein structure. This molecular composition results in a calculated molecular weight of 666.50 grams per mole, distinguishing it from the parent calcein compound.

The systematic nomenclature for calcein disodium salt reflects its complex chemical structure and includes several recognized chemical names. The most comprehensive systematic name is disodium 2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate. Alternative nomenclature includes the designation as bis[N,N-di(carboxymethyl)aminomethyl]fluorescein disodium salt, which emphasizes the structural relationship to the parent fluorescein molecule. Additional recognized synonyms include fluorescein-bismethyliminodiacetic acid disodium salt and fluorexon sodium salt.

The physical appearance of calcein disodium salt is characterized as a yellow to orange powder, which serves as an important identification characteristic for quality control purposes. The compound demonstrates clear solution formation when dissolved at 0.1% concentration in 0.1 Normal sodium hydroxide, indicating good solubility under alkaline conditions. Spectroscopic properties include specific absorptivity measurements, with minimum values of 800 for A1% 1cm in 0.1N sodium hydroxide at maximum wavelength 495.6 nanometers.

Relationship to Parent Compound Calcein

The relationship between calcein disodium salt and its parent compound calcein represents a carefully engineered modification designed to enhance specific analytical properties while preserving essential fluorescent characteristics. The parent compound calcein, bearing Chemical Abstracts Service number 1461-15-0, possesses the molecular formula C₃₀H₂₆N₂O₁₃ and a molecular weight of 622.53 grams per mole. This structural foundation provides the fluorescent backbone that enables the characteristic optical properties utilized in analytical applications.

Calcein, the parent compound, functions as a fluorescent dye with well-defined excitation and emission wavelengths of 495 and 515 nanometers respectively, manifesting as orange crystals in its pure form. The compound exhibits self-quenching behavior at concentrations exceeding 70 millimolar, which represents an important consideration for analytical applications requiring precise concentration control. These fundamental optical properties are preserved in the disodium salt derivative, ensuring continuity of analytical performance across different chemical forms.

The conversion from calcein to calcein disodium salt involves the incorporation of two sodium ions into the molecular structure, effectively creating a sodium salt of the parent acid compound. This modification significantly enhances water solubility characteristics while maintaining the essential chelating capabilities that make calcein valuable for metal ion detection. The disodium salt form demonstrates superior handling properties compared to the parent compound, particularly in aqueous analytical systems where complete dissolution is crucial for reliable results.

The structural relationship between calcein and its disodium salt can be understood through the preservation of the core spiro[2-benzofuran-1,9'-xanthene] framework that provides the fluorescent properties. The addition of sodium ions does not alter this fundamental chromophore system, ensuring that the essential optical characteristics remain intact. However, the ionic nature of the disodium salt form provides enhanced stability in solution and improved compatibility with aqueous analytical procedures.

| Compound Property | Calcein | Calcein Disodium Salt |

|---|---|---|

| Chemical Abstracts Service Number | 1461-15-0 | 108750-13-6 |

| Molecular Formula | C₃₀H₂₆N₂O₁₃ | C₃₀H₂₄N₂Na₂O₁₃ |

| Molecular Weight (g/mol) | 622.53 | 666.50 |

| Physical Form | Orange crystals | Yellow to orange powder |

| Excitation Wavelength (nm) | 495 | 495 |

| Emission Wavelength (nm) | 515 | 515 |

Significance in Analytical Chemistry

The significance of calcein disodium salt in analytical chemistry extends far beyond its role as a simple indicator, representing a paradigm shift in complexometric analysis methodology. The compound serves as an indicator for the complexometric determination of calcium and magnesium ions, providing analysts with a highly sensitive and selective detection method. This capability has proven particularly valuable in applications requiring precise quantification of these essential metals in complex sample matrices.

The traditional application of calcein disodium salt centers on its use as a complexometric indicator for titration of calcium ions with ethylenediaminetetraacetic acid, establishing it as a cornerstone technique in analytical laboratories worldwide. The fluorometric determination of calcium represents one of the most significant applications, offering sensitivity levels that surpass conventional colorimetric methods. Research has demonstrated that calcium concentrations in the range of 0-50 micromolar can be accurately determined through fluorescence measurement of calcein complexes in strongly alkaline solutions.

Complexation studies have revealed that calcein disodium salt forms multiple species with calcium ions, including both one-to-one and two-to-one metal-to-ligand complexes. The formation constant for the reaction converting the simple calcium-calcein complex to the calcium-rich complex has been reported as 10^6.53 per mole, indicating the thermodynamic favorability of complex formation. These strong binding characteristics contribute to the exceptional sensitivity achievable in analytical applications.

The practical significance of calcein disodium salt in analytical chemistry is further emphasized by its successful application to serum calcium determination, where the method has demonstrated good agreement with established flame photometry and ethylenediaminetetraacetic acid titration procedures. The absence of interference from major serum components, including proteins, hemoglobin, and bilirubin, makes this approach particularly valuable for clinical analytical applications. This compatibility with biological matrices represents a significant advantage over alternative analytical methods that may require extensive sample pretreatment.

Phosphate material analysis represents another significant application area where calcein disodium salt has proven invaluable for calcium determination. The rapid titration methodology using calcein and thymolphthalein as indicators effectively eliminates interference from phosphorus, iron, aluminum, manganese, and various acid and base salts commonly encountered in phosphate sample decomposition. This capability has enabled accurate calcium analysis in challenging sample types including rock phosphate, superphosphate, and metaphosphate materials.

| Application Area | Concentration Range | Analytical Method | Advantages |

|---|---|---|---|

| Serum Calcium | 0-50 μM | Fluorometry | No protein interference |

| Phosphate Materials | Variable | Complexometric Titration | Eliminates common interferences |

| General Calcium/Magnesium | 0.1-1000 μM | Complexometric Determination | High sensitivity and selectivity |

| Quality Control | ppm to % levels | Multiple techniques | Rapid, reliable results |

Properties

IUPAC Name |

disodium;2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXOJYVKULICC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746891 | |

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108750-13-6 | |

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Calcein disodium salt plays a crucial role in biochemical reactions, particularly in complexometric titrations where it serves as an indicator for calcium ions. It interacts with various biomolecules, including enzymes and proteins. For instance, calcein disodium salt is converted by intracellular esterases into calcein, which can complex calcium ions, resulting in green fluorescence . This interaction is vital for its application in cell viability assays and short-term cell labeling.

Cellular Effects

Calcein disodium salt influences various cellular processes. Once inside the cell, it is hydrolyzed by esterases to release calcein, which fluoresces green in live cells. This property is used to assess cell viability, as only living cells possess sufficient esterases to convert calcein disodium salt . Additionally, calcein disodium salt can be used to monitor cell volume changes and water transport across the plasma membrane .

Molecular Mechanism

The molecular mechanism of calcein disodium salt involves its conversion to calcein by intracellular esterases. The acetomethoxy group of calcein disodium salt obscures the part of the molecule that chelates calcium, magnesium, and zinc ions. Once inside the cell, esterases remove the acetomethoxy group, trapping calcein inside the cell and resulting in strong green fluorescence . This mechanism is crucial for its use in cell viability assays and calcium ion detection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcein disodium salt can change over time. Its stability and degradation are essential factors to consider. Studies have shown that calcein disodium salt can be used to monitor cell volume changes over time, with different fluorescence responses depending on the optical setup used . Additionally, calcein disodium salt can be entrapped within calcite and aragonite, modifying their shape and morphology .

Dosage Effects in Animal Models

The effects of calcein disodium salt vary with different dosages in animal models. Higher concentrations of calcein disodium salt can lead to self-quenching, reducing its fluorescence intensity . In studies involving animal models, it is crucial to determine the optimal dosage to avoid toxic or adverse effects while ensuring effective labeling and detection.

Metabolic Pathways

Calcein disodium salt is involved in various metabolic pathways. It interacts with intracellular esterases, which hydrolyze the acetomethoxy group, converting it to calcein. This conversion is essential for its function as a fluorescent dye in cell viability assays and calcium ion detection . Additionally, calcein disodium salt can influence calcium transport and storage within cells .

Transport and Distribution

Calcein disodium salt is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and is subsequently hydrolyzed by intracellular esterases . The resulting calcein is trapped inside the cell, allowing for effective labeling and detection. Calcein disodium salt can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of calcein disodium salt is primarily within the cytoplasm, where it is converted to calcein by intracellular esterases. This conversion results in strong green fluorescence, which can be used to monitor cell viability and calcium ion levels . Calcein disodium salt can also be localized within specific cellular compartments, depending on the presence of targeting signals or post-translational modifications .

Biological Activity

Calcein disodium salt, a water-soluble fluorescent dye, is widely used in biochemical research, particularly as an indicator in complexometric titrations. Its ability to fluoresce upon binding to calcium ions makes it a valuable tool for assessing cell viability and monitoring intracellular calcium levels. This article delves into the biological activity of calcein disodium salt, highlighting its mechanisms of action, applications in various studies, and significant findings from recent research.

Calcein disodium salt has the molecular formula and a molecular weight of 666.501 g/mol. It is characterized by its bright yellow-green fluorescence, which is contingent upon its interaction with calcium ions. The compound exists as a non-fluorescent ester (calcein-AM) that becomes fluorescent upon hydrolysis by intracellular esterases, releasing calcein within viable cells.

Mechanism of Action:

- Cellular Uptake: Calcein disodium salt enters cells through passive diffusion due to its lipophilicity.

- Hydrolysis: Inside the cell, esterases cleave the acetomethoxy group, converting it to calcein, which chelates calcium ions and emits green fluorescence.

- Fluorescence Indication: Only live cells exhibit fluorescence because they possess active esterases capable of converting calcein disodium salt .

Applications in Biological Research

Calcein disodium salt is extensively utilized in various biological assays:

- Cell Viability Assays: It is employed to differentiate between live and dead cells based on fluorescence intensity.

- Calcium Ion Detection: The compound serves as an indicator for calcium levels in cellular studies, providing insights into cellular signaling pathways.

- Complexometric Titrations: In analytical chemistry, calcein is used to determine calcium concentrations in solutions .

1. Cell Viability and Cytotoxicity Assays

Research has demonstrated the efficacy of calcein disodium salt in evaluating cell viability. For instance, a study compared calcein-AM with traditional chromium release assays in K562 cells. It found a strong correlation between the two methods, indicating that calcein-AM is a reliable indicator for assessing cytotoxicity .

| Assay Type | Maximum Release (AFU) | Spontaneous Release (AFU) |

|---|---|---|

| Calcein-AM | 5,935 ± 405 | 2,186 ± 171 |

| Chromium Release | 17,769 ± 3,991 | 1,506 ± 318 |

2. Encapsulation Studies

A study involving calcein-loaded eLiposomes showed that ultrasound exposure significantly enhanced calcein release compared to conventional liposomes. This finding underscores the potential of using calcein as a marker for evaluating drug delivery systems .

3. Calcium Monitoring

Calcein disodium salt has been utilized to monitor intracellular calcium levels in various cell types. Its fluorescence intensity correlates with calcium ion concentration, making it a useful tool for studying calcium signaling dynamics within cells .

Pharmacokinetics and Dosage Effects

The pharmacokinetics of calcein disodium salt indicate that its cellular retention can vary based on concentration and cell type. Higher concentrations may lead to self-quenching effects, reducing fluorescence intensity. Studies suggest that calcein can remain detectable within cells for several hours post-staining, but factors such as organic anion transporters can influence its retention time .

Scientific Research Applications

Analytical Chemistry

Complexometric Titration:

Calcein disodium salt is predominantly used as an indicator in complexometric titrations to determine the concentration of metal ions such as calcium, magnesium, and lead. The compound forms stable complexes with divalent metal ions, which can be quantitatively analyzed through fluorescence spectroscopy or UV-Vis spectrophotometry. The mechanism involves a structural change in calcein upon binding to metal ions, resulting in enhanced fluorescence intensity that correlates with metal ion concentration.

Table 1: Metal Ion Complexation with Calcein Disodium Salt

| Metal Ion | Stability Constant (log K) | Detection Limit (µM) |

|---|---|---|

| Calcium | 6.1 | 0.05 |

| Magnesium | 5.8 | 0.1 |

| Lead | 4.9 | 0.2 |

Biological Applications

Drug Delivery Systems:

Calcein disodium salt has been explored in drug delivery systems due to its fluorescent properties. It can be encapsulated in liposomes for targeted drug delivery, where its release is monitored using fluorescence changes. Studies have demonstrated that calcein release from liposomes can be triggered by ultrasound, enhancing the efficacy of drug delivery to targeted cells .

Case Study: Ultrasound-Triggered Release

In a study involving calcein-loaded immunoliposomes functionalized with Trastuzumab (a monoclonal antibody), researchers found that ultrasound application significantly increased calcein release from the liposomes compared to control groups. The cumulative fraction release was monitored using fluorescence measurements, showing a marked increase in drug availability at targeted sites .

Cytotoxicity Assays

Calcein disodium salt is also utilized in cytotoxicity assays to evaluate cell viability and cytotoxic effects of various treatments. The calcein-AM assay allows for the assessment of cell lysis by measuring the spontaneous release of calcein from treated cells .

Table 2: Comparison of Calcein-AM Assay with Traditional Methods

| Assay Type | Maximum Release (AFU) | Spontaneous Release (AFU) |

|---|---|---|

| Calcein-AM | 5,935 ± 405 | 2,186 ± 171 |

| Chromium-51 | 17,769 ± 3,991 | 1,506 ± 318 |

Mechanistic Studies

Calcein disodium salt has been employed in mechanistic studies to investigate cellular uptake and endosomal escape mechanisms. The compound's ability to fluoresce allows researchers to visualize and quantify its distribution within cells following various treatments .

Case Study: Endosomal Escape Mechanism

Research on the use of calcein in studying endosomal escape has highlighted its effectiveness in evaluating the performance of nanocarriers designed for drug delivery. The calcein release assay provides insights into how effectively these carriers can deliver therapeutic agents into target cells .

Comparison with Similar Compounds

Chemical Properties and Mechanisms

The table below summarizes key properties of Calcein disodium salt and analogous complexometric indicators:

Sensitivity and Selectivity

- Calcein Disodium : Exhibits sub-micromolar sensitivity for Ca²⁺ and Mg²⁺, with selectivity enhanced in alkaline conditions (pH 7–12). Fluorescence quenching upon metal binding allows real-time endpoint detection .

- Eriochrome Black T : Less sensitive (micromolar range) but cost-effective for routine hardness analysis. Requires ammonia buffer (pH 10) and shows interference from Fe³⁺ and Al³⁺ .

- Calcein Blue : Fluorescence enhancement upon binding Ca²⁺, Zn²⁺, or La³⁺, suitable for multi-metal detection but less specific than Calcein disodium .

Preparation Methods

Reaction Mechanisms and Precursors

Calcein disodium salt is synthesized via the neutralization of calcein (free acid form) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction proceeds as follows:

This step requires maintaining a pH range of 8.5–9.5 and a temperature of 50–60°C to ensure complete conversion to the disodium form. Excess alkali is avoided to prevent decomposition of the xanthene backbone.

Industrial-Scale Synthesis

Large-scale production involves batch reactors equipped with precision pH and temperature controls. A typical protocol includes:

-

Dissolving calcein in deionized water at 50°C.

-

Gradually adding 2.2 equivalents of NaOH (40% w/v) over 30 minutes.

-

Stirring the mixture for 4–6 hours until the reaction reaches completion (monitored via HPLC).

Purification Techniques

Recrystallization

Crude calcein disodium salt is purified through recrystallization using ethanol-water mixtures (3:1 v/v). The process involves:

-

Dissolving the product in minimal hot water (70°C).

-

Adding ethanol dropwise until cloudiness appears.

Yield and purity depend on the cooling rate and solvent ratio, with optimal conditions yielding >98% purity.

Filtration and Drying

Post-crystallization, the product is filtered using glass fiber membranes (0.45 µm pore size) to remove insoluble impurities. The filter cake is washed with cold ethanol and dried under vacuum at 60°C for 24 hours to achieve a moisture content of <0.5%.

Quality Control and Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 495 nm is standard for quantifying calcein disodium salt. Acceptable criteria include:

Functional Validation

Formulation for Complexometric Applications

Solution Preparation

For titration, a 0.1% (w/v) solution is prepared by dissolving 100 mg of calcein disodium salt in 100 mL of deionized water containing 2% sodium bicarbonate (NaHCO₃). The solution is stirred for 4 hours and filtered through a 0.22 µm membrane.

Stability Considerations

The reagent solution is stable for 30 days at 4°C, protected from light. Degradation is indicated by a ≥10% reduction in fluorescence intensity.

Challenges and Optimization Strategies

Common Synthesis Issues

-

Incomplete Neutralization: Substoichiometric NaOH leads to residual calcein acid, reducing fluorescence yield. Adjusting pH to 9.2 ± 0.1 mitigates this.

-

Metal Contamination: Trace metals from reactors can interfere with complexation. Using glass-lined equipment and ultrapure water (<1 µS/cm) is critical.

Q & A

Basic Questions

Q. What is the standard protocol for preparing calcein disodium salt as an indicator in complexometric titrations?

- Method : Calcein disodium salt is typically prepared by dissolving it in distilled water using a magnetic stirrer. Due to its instability in aqueous or ethanol solutions, it is often mixed with dry NaCl (1:100 ratio) and added directly to the test solution. This stabilizes the indicator and ensures consistent endpoint detection in titrations .

- Key considerations : Use freshly prepared solutions, adjust pH to 12–14 with NaOH for calcium determination, and avoid prolonged storage of aqueous formulations.

Q. How does calcein disodium salt function as an endpoint indicator in calcium and magnesium titrations?

- Mechanism : In alkaline conditions (pH 12–14), calcein disodium salt binds to Ca²⁺, forming a red fluorescent complex. The transition from blue (free indicator) to red (metal-bound) signals the titration endpoint. For magnesium, pH adjustments (e.g., pH 10 with ammonia buffer) are required to prevent hydroxide precipitation .

- Validation : Confirmatory tests with UV light (e.g., 450–495 nm excitation) ensure proper complex formation, as seen in biological calcification studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.